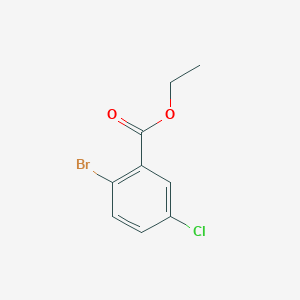

2-Bromo-5-chlorobenzoic acid ethyl ester

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGJTXMEAXOJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-chlorobenzoic acid ethyl ester

This guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-5-chlorobenzoic acid ethyl ester, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

2-Bromo-5-chlorobenzoic acid and its derivatives are valuable building blocks in organic synthesis. The presence of multiple halogen substituents on the benzene ring offers distinct reactivity, enabling a variety of cross-coupling reactions and other transformations to construct complex molecular architectures. The ethyl ester, in particular, serves as a crucial intermediate in the synthesis of numerous compounds of medicinal interest.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 2-bromo-5-chlorobenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process, and therefore, the equilibrium is typically shifted towards the product by using an excess of the alcohol.

Reaction Scheme

Caption: Fischer esterification of 2-bromo-5-chlorobenzoic acid.

Experimental Protocol

Materials:

-

2-Bromo-5-chlorobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-5-chlorobenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and wash with water to remove the excess ethanol and sulfuric acid.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as carbon dioxide evolution will cause pressure buildup in the separatory funnel.

-

Wash the organic layer with brine to remove any residual water.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 2-bromo-5-chlorobenzoate.

-

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques and expected results.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrClO₂ | [1] |

| Molecular Weight | 263.52 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 288 °C (lit.) | [3] |

| Density | 1.55 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.56 (lit.) | [3] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is a powerful tool for confirming the structure of the ethyl ester. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:

-

Triplet (3H): Around 1.4 ppm, corresponding to the methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.

-

Quartet (2H): Around 4.4 ppm, corresponding to the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

-

Aromatic Protons (3H): In the range of 7.3-7.8 ppm, exhibiting a characteristic splitting pattern for the substituted benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts (in ppm) in a solvent like CDCl₃ are:

-

Methyl Carbon: Around 14 ppm (-CH₃).

-

Methylene Carbon: Around 62 ppm (-CH₂-).

-

Aromatic Carbons: In the range of 120-140 ppm.

-

Carbonyl Carbon: Around 165 ppm (C=O).

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1100-1300 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

-

C-Cl and C-Br Stretches: These will appear in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For ethyl 2-bromo-5-chlorobenzoate, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (263.52). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks.

Mechanism of Fischer Esterification

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.

Caption: Key steps in the Fischer esterification mechanism.

-

Protonation of the Carbonyl Oxygen: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the acid catalyst and yield the final ester product.

Safety Considerations

-

2-Bromo-5-chlorobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood.

-

Ethanol and Diethyl Ether: Highly flammable liquids. Avoid open flames and ensure proper ventilation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound via Fischer esterification is a reliable and well-established method. By following the detailed protocol and adhering to safety precautions, researchers can efficiently produce this valuable intermediate for further synthetic applications. The characterization techniques outlined in this guide provide a robust framework for verifying the identity and purity of the final product.

References

Physicochemical properties of 2-Bromo-5-chlorobenzoic acid ethyl ester

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-chlorobenzoic acid ethyl ester

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and applications of this compound. As a key halogenated aromatic compound, this ester serves as a critical building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document consolidates essential data on its chemical identity, spectroscopic characteristics, and reactivity profile. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile intermediate for laboratory and industrial applications. The guide includes field-proven insights into its handling, safety protocols, and analytical characterization, ensuring both scientific accuracy and practical utility.

Introduction

This compound is a disubstituted benzene derivative featuring bromine and chlorine atoms, alongside an ethyl ester functional group. This unique combination of moieties imparts significant reactivity, making it a valuable precursor for the synthesis of more complex molecules.[1] The presence of two distinct halogens allows for selective functionalization through various cross-coupling reactions, while the ester group can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups.

The parent compound, 2-Bromo-5-chlorobenzoic acid, is a crucial intermediate in the synthesis of modern therapeutics, including SGLT-2 inhibitors used in the treatment of diabetes.[2][3] The ethyl ester derivative shares this pedigree, often being used in synthetic pathways where protecting the carboxylic acid is necessary or where the ester's solubility and handling properties are advantageous. This guide will delve into the core scientific principles that govern its behavior and utility.

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to its application. The following section details the nomenclature and structural representation of this compound.

Synonyms:

-

Ethyl 2-bromo-5-chlorobenzoate[4]

Structural Diagram:

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-chlorobenzoic acid ethyl ester

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-chlorobenzoic acid ethyl ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed interpretation of the predicted spectral data, a standardized experimental protocol for data acquisition, and visual aids to elucidate the molecular structure and proton relationships.

Introduction: The Structural Elucidation of a Halogenated Aromatic Ester

This compound is a disubstituted benzene derivative with significant utility in organic synthesis, often serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Its structure features an ethyl ester group and two halogen substituents (bromine and chlorine) on the aromatic ring. The precise arrangement of these functional groups dictates the molecule's reactivity and its spectroscopic properties.

¹H NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of such compounds. By analyzing the chemical shifts, integration, and multiplicity of the proton signals, we can confirm the presence and connectivity of the aromatic and ethyl protons, thereby verifying the molecular structure. This guide will provide a detailed exposition of the expected ¹H NMR spectrum of this compound, grounded in the fundamental principles of magnetic resonance.

Predicted ¹H NMR Spectrum Analysis

While an experimental spectrum for this compound is not publicly available in common spectral databases, a highly accurate prediction can be made based on the well-established effects of its constituent functional groups on proton chemical shifts and coupling constants. The analysis is based on data from analogous compounds and foundational NMR principles.[1]

The structure and proton designations for this compound are as follows:

Caption: Molecular Structure of this compound with protons labeled for NMR assignment.

Aromatic Region (δ 7.0 - 8.0 ppm)

The benzene ring contains three non-equivalent aromatic protons (H-3, H-4, and H-6), which will give rise to distinct signals in the downfield region of the spectrum.[1] The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing ester and halogen groups deshield the aromatic protons, shifting their signals to a higher frequency.

-

H-6: This proton is ortho to the bromine atom and meta to the chlorine atom. The proximity to the deshielding bromine atom is expected to shift its signal the furthest downfield. It will appear as a doublet due to coupling with the adjacent H-4 proton (ortho coupling).

-

H-4: This proton is situated between the bromine and chlorine atoms (meta to both). It will be coupled to both H-3 (ortho coupling) and H-6 (meta coupling), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the chlorine atom and meta to the ester group. It will appear as a doublet due to coupling with the adjacent H-4 proton.

The typical coupling constants for aromatic protons are:

-

Ortho coupling (³J): 6-10 Hz

-

Meta coupling (⁴J): 2-4 Hz

-

Para coupling (⁵J): 0-1 Hz (often not resolved)

Aliphatic Region (δ 1.0 - 4.5 ppm)

The ethyl ester group gives rise to two signals: a quartet and a triplet.

-

Methylene Protons (-OCH₂CH₃): These protons are adjacent to the electron-withdrawing oxygen atom of the ester group, which causes a significant downfield shift. The signal will be split into a quartet by the three neighboring methyl protons.

-

Methyl Protons (-OCH₂CH₃): These protons are further from the deshielding oxygen and will therefore appear more upfield. The signal will be split into a triplet by the two neighboring methylene protons.

The vicinal coupling constant (³J) for the ethyl group is typically around 7 Hz.

Summary of Predicted Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 7.8 - 8.0 | d | ~ 2.5 (meta) | 1H |

| H-4 | ~ 7.5 - 7.7 | dd | ~ 8.5 (ortho), ~ 2.5 (meta) | 1H |

| H-3 | ~ 7.3 - 7.5 | d | ~ 8.5 (ortho) | 1H |

| -OCH₂ CH₃ | ~ 4.4 | q | ~ 7.1 | 2H |

| -OCH₂CH₃ | ~ 1.4 | t | ~ 7.1 | 3H |

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices for sample preparation and instrument setup.

Materials and Reagents

-

This compound (high purity)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Volumetric flask

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial. The choice of a deuterated solvent is crucial to avoid large solvent peaks in the spectrum. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.[2]

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Instrument Setup and Data Acquisition (400 MHz Spectrometer)

-

Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.

-

Tuning and Shimming: Tune the probe for the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.

-

Receiver Gain (RG): Adjust the receiver gain to an appropriate level to maximize signal-to-noise without causing receiver overload.

-

Acquisition Time (AQ): ~4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A spectral width of approximately 16 ppm (centered around 6 ppm) is appropriate.

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons.

-

Visualizing Molecular Connectivity and J-Coupling

To visually represent the through-bond scalar couplings between the protons in this compound, a J-coupling network diagram is provided below.

Caption: J-coupling network for this compound.

Conclusion

This technical guide has provided a detailed theoretical framework and practical guidance for understanding the ¹H NMR spectrum of this compound. The predicted spectrum, based on established principles of chemical shifts and spin-spin coupling, offers a reliable reference for researchers working with this compound. The outlined experimental protocol ensures the acquisition of high-quality, reproducible data. By combining theoretical knowledge with meticulous experimental practice, ¹H NMR spectroscopy serves as a powerful and definitive tool for the structural elucidation and quality control of this important synthetic intermediate.

References

Mass spectrometry fragmentation of 2-Bromo-5-chlorobenzoic acid ethyl ester

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-chlorobenzoic acid ethyl ester

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₉H₈BrClO₂). Designed for researchers and professionals in analytical chemistry and drug development, this document delves into the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. By integrating theoretical predictions with spectral data from authoritative sources, we elucidate the formation of key fragment ions. This guide includes detailed experimental protocols for sample analysis, data tables for quick reference, and visual diagrams of the fragmentation cascades to provide a holistic understanding of the molecule's behavior in a mass spectrometer.

Introduction: The Analyte

This compound is a disubstituted aromatic ester with significant applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its precise identification and structural confirmation are critical for quality control and regulatory compliance. Mass spectrometry serves as an indispensable tool for this purpose, offering high sensitivity and detailed structural information based on the molecule's specific fragmentation pattern. The presence of two different halogen atoms (bromine and chlorine) and an ethyl ester moiety results in a rich and predictable fragmentation fingerprint, which, when properly interpreted, provides unambiguous structural confirmation.

Electron Ionization (EI-MS) Fragmentation Pathway

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint useful for library matching and structural elucidation. The fragmentation of this compound is primarily dictated by the stability of the aromatic ring and the lability of the ethyl ester group.

The initial event is the formation of a molecular ion (M⁺•) by the ejection of an electron. Due to the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion appears as a cluster of peaks at m/z 262, 264, and 266.

The primary fragmentation routes are as follows:

-

Loss of an Ethoxy Radical: The most favorable cleavage event for ethyl esters is the loss of the ethoxy radical (•OC₂H₅, 45 Da). This results in the formation of a highly stable 2-bromo-5-chlorobenzoyl acylium ion, which is often the base peak in the spectrum. The stability of this cation is enhanced by resonance delocalization across the carbonyl group.

-

Loss of Ethylene: A common rearrangement for ethyl esters involves the loss of a neutral ethylene molecule (C₂H₄, 28 Da), leading to the formation of the corresponding carboxylic acid radical cation.

-

Loss of a Halogen: Cleavage of the carbon-halogen bond can occur, with the loss of a bromine radical (•Br, 79/81 Da) being more probable than the loss of a chlorine radical (•Cl, 35/37 Da) due to the lower C-Br bond energy.

-

Secondary Fragmentation: The primary fragment ions, particularly the acylium ion, can undergo further fragmentation, such as the loss of a neutral carbon monoxide molecule (CO, 28 Da) to yield a bromochlorophenyl cation.

Predicted EI-MS Fragmentation Data

| m/z (calculated for ³⁵Cl, ⁷⁹Br) | Proposed Structure | Formula | Neutral Loss | Notes |

| 262 | [C₉H₈BrClO₂]⁺• | Molecular Ion | - | Isotopic peaks at m/z 264 (from ⁸¹Br or ³⁷Cl) and 266 (from ⁸¹Br and ³⁷Cl) are expected. |

| 234 | [C₇H₄BrClO₂]⁺• | 2-Bromo-5-chlorobenzoic acid ion | C₂H₄ (28 Da) | Result of ethylene loss from the ethyl ester group. |

| 217 | [C₇H₃BrClO]⁺ | 2-Bromo-5-chlorobenzoyl cation | •OC₂H₅ (45 Da) | A highly stable acylium ion, often the base peak. Isotopic peak at m/z 219.[1] |

| 189 | [C₆H₃BrCl]⁺ | 1-Bromo-4-chlorophenyl cation | •OC₂H₅ + CO (73 Da total) | Formed from the loss of CO from the acylium ion at m/z 217. |

| 183 | [C₉H₈ClO₂]⁺• | [M - Br]⁺ | •Br (79 Da) | Loss of the bromine radical from the molecular ion. |

Visualizing the EI Fragmentation Pathway

References

A Technical Guide to the Solubility of Ethyl 2-Bromo-5-chlorobenzoate in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-Bromo-5-chlorobenzoate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven methodologies to empower users to effectively handle this compound in a laboratory setting. We will explore the physicochemical properties of the molecule, predict its behavior in various common organic solvents, and provide a detailed protocol for empirical solubility determination.

Section 1: Physicochemical Profile of Ethyl 2-Bromo-5-chlorobenzoate

Understanding the molecular structure and properties of a solute is the foundation for predicting its solubility. Ethyl 2-Bromo-5-chlorobenzoate is a halogenated aromatic ester, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

The molecule's structure is characterized by a benzene ring substituted with two different halogens (bromine and chlorine), which increases its molecular weight and lipophilicity, and an ethyl ester group. The ester functional group provides a site of moderate polarity and can act as a hydrogen bond acceptor, but the molecule lacks any hydrogen bond donor capabilities.[1] This structural composition is the primary determinant of its solubility behavior.

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | ethyl 5-bromo-2-chlorobenzoate | [1] |

| CAS Number | 76008-73-6 | [1][2][3] |

| Molecular Formula | C₉H₈BrClO₂ | [1][3] |

| Molecular Weight | 263.51 g/mol | [1] |

| XLogP3 | 3.8 | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| Appearance | Assumed to be a solid or liquid at room temperature. | N/A |

| Water Solubility | Insoluble | [2] |

The high XLogP3 value of 3.8 indicates a strong preference for nonpolar (lipophilic) environments over polar (hydrophilic) ones.[1] This, combined with a relatively small Topological Polar Surface Area (TPSA), predicts poor solubility in highly polar solvents like water and good solubility in nonpolar organic solvents.[1][2]

Section 2: Theoretical Principles and Predicted Solubility Profile

The foundational principle governing solubility is that "like dissolves like."[4] This means that solutes tend to dissolve in solvents with similar polarity. We can use this principle to predict the solubility of Ethyl 2-Bromo-5-chlorobenzoate across a spectrum of common laboratory solvents. The large, nonpolar, halogenated benzene ring is the dominant feature of the molecule, suggesting that its best solvents will be those that are also nonpolar or of intermediate polarity.

Caption: Logical flow of solubility prediction.

Based on these principles, the following solubility profile is predicted. It is critical to note that these are qualitative predictions; quantitative determination requires the experimental protocol described in the next section.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Representative Solvent | Key Interaction Type | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane | Van der Waals forces | High | The nonpolar nature of the solvent aligns perfectly with the large, lipophilic aromatic ring of the solute. |

| Polar Aprotic | Dichloromethane (DCM) | Dipole-dipole, van der Waals | High | DCM has sufficient polarity to interact with the ester group while being nonpolar enough to solvate the rest of the molecule effectively. |

| Polar Aprotic | Ethyl Acetate | Dipole-dipole | High | The solvent and solute share a similar ester functional group, promoting miscibility. |

| Polar Aprotic | Acetone | Dipole-dipole | Medium-High | Acetone is more polar than DCM but should still be an effective solvent. |

| Polar Protic | Ethanol, Methanol | Hydrogen bonding (acceptor only) | Medium | The solute can accept hydrogen bonds from the solvent via its ester oxygens, but the large nonpolar part of the molecule limits overall solubility compared to less polar solvents. |

| Polar Protic | Water | Hydrogen bonding, Dipole-dipole | Insoluble | The high polarity and strong hydrogen-bonding network of water cannot overcome the energy required to solvate the large, nonpolar molecule.[2] |

Section 3: Protocol for Experimental Solubility Determination (Isothermal Shake-Flask Method)

To move beyond prediction to quantitative data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[4][5] This protocol is designed to be self-validating by ensuring the solution reaches equilibrium.

Core Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium (a saturated solution). The supernatant is then carefully separated and analyzed to determine the concentration of the dissolved solute.

Caption: Workflow for Isothermal Solubility Determination.

Step-by-Step Methodology

-

Preparation: To several glass vials, add a measured volume of the chosen solvent (e.g., 5.0 mL).

-

Addition of Solute: Add an excess amount of Ethyl 2-Bromo-5-chlorobenzoate to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an isothermal shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate the vials for a period sufficient to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is preferable).

-

Phase Separation: After equilibration, remove the vials from the shaker but keep them in the constant temperature bath. Allow the undissolved solid to settle for at least 2-4 hours.

-

Sampling: Carefully withdraw a known volume of the clear liquid supernatant using a volumetric pipette. Immediately filter the solution through a chemically resistant syringe filter (e.g., PTFE, 0.45 µm) to remove any microscopic solid particles.

-

Quantification (Gravimetric Method):

-

Transfer the filtered aliquot to a pre-weighed, clean vial.

-

Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas. Avoid excessive heating to prevent degradation of the compound.

-

Once the residue is completely dry (as indicated by constant weight), re-weigh the vial.

-

-

Calculation: The solubility is calculated as:

-

Solubility (mg/mL) = (Final vial weight - Initial vial weight) / Volume of aliquot taken

-

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical intermediate. The following information is synthesized from the material safety data sheet (MSDS) for Ethyl 5-bromo-2-chlorobenzoate.[2]

-

Primary Hazards: This chemical is classified as harmful if swallowed or inhaled.[2] It may cause skin, eye, and respiratory irritation.[1][6][7][8]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

Section 5: Conclusion

Ethyl 2-Bromo-5-chlorobenzoate is a lipophilic molecule with poor aqueous solubility. Its chemical structure strongly suggests high solubility in nonpolar and moderately polar aprotic organic solvents such as toluene, dichloromethane, and ethyl acetate, with moderate solubility in polar protic solvents like ethanol. Due to the lack of published quantitative data, researchers requiring precise solubility values for process development, reaction chemistry, or formulation must perform empirical measurements. The provided isothermal shake-flask protocol offers a robust and reliable framework for generating this critical data in a laboratory setting. Always consult the full Safety Data Sheet before handling this compound.

References

- 1. Ethyl 5-bromo-2-chlorobenzoate | C9H8BrClO2 | CID 144749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Ethyl 5-bromo-2-chlorobenzoate | SIELC Technologies [sielc.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. lobachemie.com [lobachemie.com]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Crystal Structure Determination of 2-Bromo-5-chlorobenzoic Acid Ethyl Ester

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific considerations involved in determining the crystal structure of 2-bromo-5-chlorobenzoic acid ethyl ester. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this document serves as a robust framework for its determination and analysis. The guide details the synthesis of the parent acid, its esterification, and the critical process of recrystallization to obtain single crystals suitable for X-ray diffraction. A thorough explanation of single-crystal X-ray diffraction (SCXRD) principles, data collection, and structure refinement is presented. Furthermore, this guide explores the anticipated intermolecular interactions, such as halogen and hydrogen bonding, that are likely to govern the crystal packing of this molecule, drawing on established principles and data from structurally related compounds. This document is intended to be a valuable resource for researchers in medicinal chemistry and materials science, providing both the theoretical foundation and practical insights required for the crystallographic analysis of this and similar halogenated aromatic compounds.

Introduction: The Significance of Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids and their esters are a class of compounds with significant importance in medicinal chemistry and materials science.[1][2] The presence of halogen atoms (F, Cl, Br, I) on the aromatic ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] 2-Bromo-5-chlorobenzoic acid, the precursor to the title ester, is a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its unique halogenation pattern enhances its reactivity, making it a valuable intermediate for creating more complex molecules.[1]

The ethyl ester derivative, this compound, is of particular interest for its potential applications in drug development, where esterification is a common strategy to modify a drug's pharmacokinetic profile.[4] Understanding the three-dimensional arrangement of atoms in the solid state through its crystal structure is paramount. This knowledge provides invaluable insights into:

-

Molecular Conformation: The precise shape of the molecule in its lowest energy state.

-

Intermolecular Interactions: The non-covalent forces that dictate how molecules pack together in a crystal lattice. These interactions are crucial for predicting physical properties like melting point, solubility, and dissolution rate.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties.

This guide will walk through the necessary steps to elucidate the crystal structure of this compound, from synthesis to structural analysis.

Synthesis and Crystallization: The Foundation of a Successful Crystal Structure Analysis

The journey to determining a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis of this compound

The synthesis of the title compound is typically achieved through Fischer esterification of the corresponding carboxylic acid.[4]

Reaction Scheme:

Figure 1: Synthesis of this compound via Fischer esterification.

Experimental Protocol:

-

Dissolution: Dissolve 2-bromo-5-chlorobenzoic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the crude ester into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Recrystallization for Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. Recrystallization is the most common and effective method for purifying nonvolatile organic solids and growing single crystals.[5][6][7][8][9] The principle behind recrystallization is the difference in solubility of the compound in a hot versus a cold solvent.[9]

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. A solvent screen with small amounts of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) is essential.

-

Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.[5]

-

Slow Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it allows for the formation of large, well-ordered crystals. Rapid cooling often leads to the formation of small, poorly-defined crystals or an amorphous precipitate.

-

Inducing Crystallization (if necessary): If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.

-

Isolation: Collect the formed crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from their surface.[6]

-

Drying: Dry the crystals thoroughly.

Crystal Structure Determination by Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal.[10][11][12][13]

Principles of SCXRD

When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[10][14] Constructive interference of the scattered X-rays occurs at specific angles, as described by Bragg's Law, producing a unique diffraction pattern.[11] By analyzing the positions and intensities of the diffracted beams, the crystal structure can be determined.[10]

Experimental Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. Binding interactions of halo-benzoic acids, halo-benzenesulfonic acids and halo-phenylboronic acids with human transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound (EVT-1821451) | 690260-91-4 [evitachem.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Recrystallization [sites.pitt.edu]

- 7. jackwestin.com [jackwestin.com]

- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 9. praxilabs.com [praxilabs.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. fiveable.me [fiveable.me]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. pulstec.net [pulstec.net]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Bromo-5-chlorobenzoic acid ethyl ester

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of 2-Bromo-5-chlorobenzoic acid ethyl ester. In the dynamic field of drug development and materials science, a thorough understanding of a compound's thermal behavior is paramount for ensuring safety, predicting shelf-life, and optimizing manufacturing processes. Due to the limited availability of direct experimental data for this specific halogenated aromatic ester, this document synthesizes foundational principles from analogous compounds and presents a rigorous, field-proven methodology for its characterization. We detail step-by-step protocols for key thermoanalytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for effluent gas analysis. Furthermore, we propose hypothetical decomposition mechanisms based on established chemical principles, providing researchers with a robust starting point for their investigations. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive thermal profile for this and similar halogenated aromatic compounds.

Introduction: The Criticality of Thermal Stability

This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] The presence of bromo, chloro, and ethyl ester functional groups on the benzene ring creates a molecule with a unique reactivity profile. However, this structural complexity also raises critical questions about its stability under thermal stress.

Thermal decomposition can lead to the generation of hazardous and corrosive byproducts, such as hydrogen bromide (HBr) and hydrogen chloride (HCl), posing significant safety risks.[2][3] For pharmaceutical applications, understanding thermal stability is non-negotiable, as it directly impacts drug substance and product stability, shelf-life, and the safety of manufacturing processes like drying, milling, and formulation. This guide provides the necessary theoretical foundation and practical workflows to thoroughly characterize the thermal properties of this molecule.

Section 1: Physicochemical Profile and Predicted Thermal Behavior

While specific experimental data for this compound is scarce, we can predict its likely behavior by examining its constituent parts and related molecules.

Predicted Physicochemical Properties

A summary of known and predicted properties for the target compound and its parent acid is presented below.

| Property | 2-Bromo-5-chlorobenzoic acid | This compound |

| Molecular Formula | C₇H₄BrClO₂[4] | C₉H₈BrClO₂[5] |

| Molecular Weight | 235.46 g/mol [4] | 263.51 g/mol [5] |

| Predicted Stability | The parent acid is stable under normal conditions but may cause respiratory irritation.[6] | Esters are generally stable but can be incompatible with strong oxidizing agents.[7][8] |

| Known Hazards | Toxic if swallowed, causes skin and eye irritation.[4] | May cause skin, eye, and respiratory irritation.[5][9] |

Table 1: Physicochemical properties of 2-Bromo-5-chlorobenzoic acid and its ethyl ester.

Inferred Thermal Stability from Analogous Compounds

The thermal stability of the target ester will be influenced by several structural features:

-

Ester Group: Simple aromatic esters like ethyl benzoate are relatively stable, with boiling points exceeding 200°C.[7][10] Their decomposition often initiates with the cleavage of the ester linkage.[11]

-

Halogen Substituents: The carbon-halogen bonds (C-Br and C-Cl) are typically the most labile sites for thermal decomposition in halogenated aromatic compounds. The C-Br bond is generally weaker than the C-Cl bond and is expected to cleave at a lower temperature.

-

Carboxylic Acid Precursor: Studies on halogenated benzoic acids show that decarboxylation (loss of CO₂) is a primary thermal degradation pathway, though this often occurs under harsh conditions.[12][13] For the ester, direct decarboxylation is less likely, but cleavage of the ester to the parent acid followed by decarboxylation is a plausible multi-step pathway.

Based on these points, it is hypothesized that the thermal decomposition of this compound will initiate with the cleavage of the C-Br bond or the ester C-O bond.

Section 2: A Comprehensive Experimental Workflow for Thermal Stability Assessment

To rigorously determine the thermal profile of this compound, a multi-technique approach is essential. The following workflow provides a logical sequence for characterization.

This workflow ensures that data from initial screening techniques like TGA and DSC inform the more detailed investigations using hyphenated techniques, culminating in a complete and self-validating stability profile.

Section 3: Detailed Experimental Protocols

The following protocols are designed to provide robust and reproducible data for a novel halogenated aromatic ester.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.[14]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum crucible.

-

Experimental Conditions:

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tₒ), defined as the temperature at which a significant mass loss begins.

-

Identify the temperatures for 5% and 10% mass loss (T₅% and T₁₀%), which are common metrics for thermal stability.

-

Calculate the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and exothermic decomposition events.[17][18]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.[19]

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan. An empty, sealed aluminum pan will be used as the reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Heat from 25°C to a temperature just below the anticipated decomposition onset (as determined by TGA) at 10 K/min.

-

Cool back to 25°C at 10 K/min.

-

Reheat through the decomposition range (e.g., to 400°C) at 10 K/min to observe any exothermic events.[20]

-

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point (Tₘ) and calculate the enthalpy of fusion (ΔH𝒻).

-

Observe any other phase transitions (e.g., solid-solid).

-

In the second heating scan, identify any sharp exothermic peaks, which are indicative of energetic decomposition events.

-

Protocol: TGA coupled with GC-MS for Evolved Gas Analysis

Objective: To identify the chemical structures of the volatile products released during thermal decomposition.[21][22]

Methodology:

-

System Setup: Interface the outlet of the TGA furnace to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) via a heated transfer line.

-

TGA Program: Run the TGA experiment as described in Protocol 3.1.

-

GC-MS Analysis:

-

During the TGA run, collect the evolved gases at specific temperature intervals corresponding to mass loss events.

-

Alternatively, use a technique like pyrolysis-GC-MS where the sample is rapidly heated to a specific decomposition temperature.[11][23]

-

GC Column: Use a standard non-polar column (e.g., DB-5ms) suitable for separating aromatic compounds.

-

MS Detection: Scan a mass range of m/z 35-500 to detect a wide range of potential fragments.

-

-

Data Analysis:

-

Separate the mixture of evolved gases by their retention times in the GC.

-

Identify the individual components by comparing their mass spectra to a reference library (e.g., NIST).

-

Pay special attention to the detection of corrosive gases (HBr, HCl) and key aromatic fragments.

-

Section 4: Hypothetical Decomposition Pathways

Based on the principles of organic chemistry, we can propose several likely decomposition pathways for this compound under thermal stress. The identification of products via TGA-GC-MS would be required to validate these hypotheses.

-

Pathway A (Ester Cleavage): The initial step could be the elimination of ethylene via a concerted mechanism, yielding the parent carboxylic acid. This acid could then undergo thermal decarboxylation to produce 1-bromo-4-chlorobenzene.[13][24]

-

Pathway B (Dehalogenation): Homolytic cleavage of the weaker C-Br bond could generate a phenyl radical and a bromine radical. The bromine radical would abstract a hydrogen to form HBr, while the phenyl radical could undergo various secondary reactions, including dimerization or rearrangement.

The actual decomposition is likely a complex combination of these and other pathways, with the dominant mechanism depending on temperature and experimental conditions.

Section 5: Safety Considerations

When conducting thermal analysis on halogenated compounds, rigorous safety protocols are imperative.

-

Ventilation: All experiments must be performed in a well-ventilated laboratory, preferably within a fume hood, to prevent exposure to potentially toxic and corrosive off-gases.[25]

-

Corrosion: The generation of HBr and HCl can damage analytical instrumentation. Ensure the TGA and transfer lines are made of corrosion-resistant materials. Regular cleaning and maintenance are crucial.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[25][26]

-

Waste Disposal: Dispose of sample residues and any collected decomposition products in accordance with hazardous waste regulations.[26]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the thermal stability and decomposition of this compound. While direct data is not yet prevalent, the application of the detailed experimental protocols and analytical logic presented herein will enable researchers to build a complete thermal profile. This information is indispensable for ensuring the safe handling, processing, and storage of this compound, thereby facilitating its potential application in pharmaceutical and materials science innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. GC-MS thermal desorption-pyrolysis analyses - Laboratoire Dubois [laboratoiredubois.ch]

- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 89027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 5-bromo-2-chlorobenzoate | C9H8BrClO2 | CID 144749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. Ethyl benzoate CAS#: 93-89-0 [m.chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. aobchem.com [aobchem.com]

- 10. Ethyl benzoate | 93-89-0 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 15. Effects of Aging on Sucrose-Based Poly(ester-urethane)s: Thermal, Ultraviolet, and Hydrolytic Stability [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 18. s4science.at [s4science.at]

- 19. biorxiv.org [biorxiv.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. tru.ca [tru.ca]

- 26. download.basf.com [download.basf.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-chlorobenzoic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Complex Molecules

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and remarkable functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or pseudohalides, and its significance was recognized with the 2010 Nobel Prize in Chemistry.[3][4] Its applications are extensive, particularly in the pharmaceutical and fine chemical industries, for synthesizing complex molecules like substituted biphenyls, polyolefins, and styrenes.[2][3][4]

This guide focuses on a specific, yet highly relevant substrate: 2-Bromo-5-chlorobenzoic acid ethyl ester . This molecule presents a unique challenge and opportunity due to its dihalogenated nature and the presence of an electron-withdrawing ester group. Understanding the selective activation of the carbon-bromine (C-Br) bond over the more robust carbon-chlorine (C-Cl) bond is paramount for predictable and high-yield synthesis. This document provides a deep dive into the mechanistic underpinnings, practical experimental protocols, and optimization strategies for successfully employing this substrate in Suzuki coupling reactions.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in this case, this compound).[5][6] This is often the rate-determining step.[4] The reactivity order for halogens in this step is generally I > Br > OTf >> Cl.[7] This inherent reactivity difference is the cornerstone of selectivity when using dihaloarenes like our target substrate, allowing for preferential reaction at the more labile C-Br bond.[8] The presence of electron-withdrawing groups on the aryl halide can facilitate this step.[7]

-

Transmetalation : Following oxidative addition, a base is required to activate the organoboron species (e.g., a boronic acid).[1][9] The base forms a boronate complex, which is more nucleophilic and facilitates the transfer of the organic group from boron to the palladium(II) center, displacing the halide.[3][10] The choice of base is critical and can significantly affect reaction rates and yields.[1]

-

Reductive Elimination : In the final step, the two organic moieties on the palladium(II) complex couple, forming the new C-C bond of the biaryl product.[5][6] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][11]

Below is a visualization of this catalytic process.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Coupling of this compound

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the bromide position of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: In the same flask, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum or connect it to a Schlenk line. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe. The use of a solvent mixture, often with water, is common to dissolve the inorganic base.[3][5]

-

Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at a set temperature (typically 80-100 °C).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[6]

-

Causality and Optimization: A Scientist's Guide

Achieving a successful outcome in Suzuki coupling, especially with a challenging substrate, requires a nuanced understanding of how each component influences the reaction.

The Choice of Catalyst and Ligand

The palladium source and its associated ligand are the heart of the catalytic system. While numerous palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are effective, the combination of a simple Pd(II) precatalyst like Pd(OAc)₂ with a specialized phosphine ligand often provides superior results, especially for less reactive aryl chlorides or sterically hindered substrates.[9][12][13]

-

Why SPhos? For substrates like ours, bulky and electron-rich phosphine ligands such as SPhos are highly effective.[13] The bulkiness of the ligand promotes the reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition, which is often the rate-limiting step.[13][14] This combination is particularly adept at activating the C-Br bond while leaving the C-Cl bond intact.

The Role of the Base

The base is not a mere spectator; it is a crucial activator in the catalytic cycle.[1] Its primary role is to facilitate transmetalation by forming a more nucleophilic boronate species from the boronic acid.[9][10]

-

Common Bases & Their Rationale:

-

Carbonates (K₂CO₃, Cs₂CO₃): Widely used due to their moderate basicity and good solubility in aqueous/organic mixtures. Cesium carbonate is often more effective but also more expensive.

-

Phosphates (K₃PO₄): A stronger base that can be particularly effective for challenging couplings, including those involving aryl chlorides or sterically demanding partners.[13]

-

Hydroxides (NaOH, KOH): Strong bases that can promote the reaction but may also lead to side reactions, such as hydrolysis of the ester group on our substrate if not used carefully.

-

Fluorides (KF): A milder base that can be advantageous when base-sensitive functional groups are present.[9]

-

Solvent Systems

The choice of solvent impacts the solubility of reagents and the stability of catalytic intermediates.

-

Aprotic Polar Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly employed.[3][6] They effectively dissolve the organic substrates and the catalyst complex.

-

Biphasic Systems: The addition of water is a hallmark of many Suzuki protocols.[3][5] It helps dissolve the inorganic base, which can accelerate the transmetalation step.[5] It's crucial to degas the water to remove dissolved oxygen, which can deactivate the palladium catalyst.

Data Summary and Troubleshooting

The following table provides a general framework for reaction conditions. Optimal conditions will vary based on the specific arylboronic acid used.

| Parameter | Recommended Range | Rationale |

| Arylboronic Acid | 1.1 - 1.5 equiv | A slight excess ensures complete consumption of the limiting halide. |

| Pd Catalyst Loading | 1 - 5 mol% | Lower loadings are desirable for cost and product purity. |

| Ligand Loading | 1:1 to 2:1 (Ligand:Pd) | The ratio can influence catalyst activity and stability. |

| Base | 2.0 - 3.0 equiv | Sufficient base is needed to drive the transmetalation step. |

| Temperature | 60 - 110 °C | Higher temperatures can overcome activation barriers but may increase side reactions. |

| Solvent | Dioxane/Water, Toluene/Water, THF/Water | Biphasic systems often enhance reaction rates. |

Troubleshooting Common Issues:

-

Low Yield / No Reaction:

-

Cause: Inactive catalyst.

-

Solution: Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere. Increase catalyst loading or try a more active ligand system (e.g., Buchwald ligands).[13]

-

-

Protodebromination (Replacement of Br with H):

-

Cause: A side reaction where the aryl halide is reduced.

-

Solution: Use strictly anhydrous and aprotic solvents if this is a major issue. Ensure the boronic acid is of high purity, as impurities can sometimes facilitate this pathway.

-

-

Homocoupling of Boronic Acid:

-

Cause: The boronic acid reacts with itself.

-

Solution: This is often promoted by the presence of oxygen. Rigorous degassing is key.

-

-

Reaction at the Chloro Position:

-

Cause: Loss of selectivity, often under harsh conditions.

-

Solution: Lower the reaction temperature. Use a catalyst system known for high selectivity between aryl bromides and chlorides. If double addition is desired, the conditions would need to be significantly more forcing (higher temperature, stronger base, more active catalyst for C-Cl activation).[8]

-

Caption: A streamlined workflow for the Suzuki coupling experiment.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of functionalized biaryl compounds. Success hinges on exploiting the differential reactivity of the carbon-halogen bonds through the judicious selection of catalyst, ligand, base, and solvent. By understanding the mechanistic principles and following a robust experimental protocol, researchers can reliably achieve high selectivity and yield, paving the way for the efficient construction of complex molecular architectures critical to drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

Application Note & Protocol: Optimizing Heck Reaction Conditions for the Synthesis of Substituted Cinnamic Acid Esters from Ethyl 2-Bromo-5-chlorobenzoate

Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted olefins.[1][2][3] This powerful carbon-carbon bond-forming transformation, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][4] The reaction's utility is enhanced by its tolerance for a wide array of functional groups, including esters, ketones, and nitriles.[5][6]

This guide provides a detailed examination of the Heck reaction as applied to ethyl 2-bromo-5-chlorobenzoate, a challenging substrate featuring two different halogen atoms and an electron-withdrawing ester group. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its efficiency and selectivity, and present a robust, field-proven protocol for its successful execution. The focus is on providing researchers with the causal logic behind experimental choices, ensuring both reproducibility and a foundation for further optimization.

Mechanistic Considerations: The Palladium Catalytic Cycle

The efficacy of the Heck reaction hinges on a well-defined Pd(0)/Pd(II) catalytic cycle.[7] Understanding this mechanism is paramount for troubleshooting and rationally selecting reaction components. The cycle comprises four key steps:

-

Oxidative Addition: The cycle initiates with the insertion of the active 14-electron Pd(0) catalyst into the carbon-halogen bond of the aryl halide.[4] For ethyl 2-bromo-5-chlorobenzoate, this step is highly selective. The C-Br bond (bond dissociation energy ~298 kJ/mol) is significantly weaker than the C-Cl bond (~397 kJ/mol), leading to preferential oxidative addition at the bromide position.[8] This is a critical feature, as aryl chlorides are generally much less reactive in standard Heck conditions.[6]

-

Alkene Coordination and Insertion: The resulting square planar Aryl-Pd(II) complex coordinates with the alkene (e.g., an acrylate). This is followed by a migratory insertion of the alkene into the Aryl-Pd bond via a syn-addition, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[4][7][9]

-

Syn β-Hydride Elimination: For the reaction to proceed to the desired product, the intermediate must undergo rotation around the newly formed C-C single bond to align a palladium atom and a vicinal hydrogen (beta-hydrogen) in a coplanar arrangement. A subsequent syn β-hydride elimination expels the substituted alkene product and generates a hydridopalladium(II) complex.[4][6]

-

Reductive Elimination & Catalyst Regeneration: In the final step, a base is required to neutralize the generated hydrohalic acid (HBr).[2][5] This promotes the reductive elimination of H-X from the hydridopalladium(II) complex, thereby regenerating the catalytically active Pd(0) species to re-enter the cycle.[7]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Reaction Parameters for Ethyl 2-Bromo-5-chlorobenzoate

The success of the Heck coupling for this specific substrate is a multifactorial problem. The choice of catalyst, ligand, base, and solvent must be made deliberately to maximize yield and minimize side reactions.

Table 1: Guide to Selecting Heck Reaction Components

| Parameter | Options & Rationale | Field-Proven Insights |

| Palladium Precatalyst | Pd(OAc)₂: Common, cost-effective, and reliable. Reduced in situ to Pd(0).[1] Pd₂(dba)₃: A direct source of Pd(0), can be effective at lower temperatures. PdCl₂: Another common Pd(II) source. | Pd(OAc)₂ is the workhorse for most applications involving aryl bromides. It offers a good balance of reactivity, stability, and cost. Catalyst loading is typically kept low (0.5–2 mol%) to minimize costs and residual palladium in the product. |

| Ligand | Triphenylphosphine (PPh₃): The classical ligand, effective for many systems.[1] Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃): Excellent for less reactive halides and can enable reactions at lower temperatures.[10] N-Heterocyclic Carbenes (NHCs): Offer high thermal stability, making them suitable for high-temperature reactions.[11][12] | For an activated aryl bromide like our substrate, PPh₃ is often sufficient. However, using a 2:1 or 4:1 ligand-to-palladium ratio can help stabilize the catalyst and prevent palladium black precipitation, especially during prolonged heating. |

| Base | Inorganic (K₂CO₃, NaOAc, Cs₂CO₃): Mild, inexpensive, and widely used. Their insolubility can sometimes lead to slower, more controlled reactions.[1][11] Organic (Et₃N, DIPEA): Soluble amine bases. Can also act as reducing agents for Pd(II) precatalysts.[4][7] | An inorganic base like K₂CO₃ is often preferred to avoid potential side reactions associated with amine bases. Using 2-3 equivalents is standard practice to ensure complete neutralization of the HBr generated. |

| Solvent | Polar Aprotic (DMF, DMAc, NMP, Acetonitrile): High boiling points and excellent solvating power for the catalyst and reagents. DMF is a very common choice.[11][13] Ethers (Dioxane, THF): Less polar options, can be effective. | The choice of solvent can significantly impact reaction rate and catalyst stability.[14][15] DMF or DMAc are excellent starting points due to their ability to dissolve the inorganic base and stabilize the polar intermediates in the catalytic cycle. Anhydrous, degassed solvents are critical to prevent catalyst deactivation. |

| Temperature | 80–140 °C: A typical range for Heck reactions involving aryl bromides.[11][16] | The reaction temperature must be high enough to promote oxidative addition but not so high as to cause catalyst decomposition. A temperature of 100–120 °C is a good starting point for the coupling of ethyl 2-bromo-5-chlorobenzoate with an acrylate. |

Detailed Experimental Protocol

This protocol describes the Heck-Mizoroki coupling of ethyl 2-bromo-5-chlorobenzoate with ethyl acrylate.

Materials & Reagents:

-

Ethyl 2-bromo-5-chlorobenzoate (1.0 eq)

-

Ethyl acrylate (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 eq, 4 mol%)

-

Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Equipment:

-

Schlenk flask or round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere line (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Caption: Step-by-step experimental workflow for the Heck reaction.

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add ethyl 2-bromo-5-chlorobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and anhydrous potassium carbonate (2.0 eq).

-

Causality Note: Adding the solid reagents first under a positive pressure of inert gas prevents premature exposure of the catalyst system to atmospheric oxygen and moisture, which can deactivate the Pd(0) species.

-

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times. Maintain a positive pressure of inert gas throughout the reaction.

-

Solvent and Reagent Addition: Through a septum, add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2–0.5 M. Add ethyl acrylate (1.5 eq) via syringe.

-

Causality Note: Using an excess of the alkene partner helps to drive the reaction to completion. Anhydrous solvent is crucial to prevent catalyst decomposition and unwanted side reactions.

-

-

Reaction Execution: Lower the flask into an oil bath preheated to 110 °C. Stir the mixture vigorously to ensure effective mixing of the heterogeneous solution.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4–12 hours.

-

Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Causality Note: The water quench dissolves the inorganic salts (K₂CO₃, KBr) and precipitates some of the DMF, facilitating extraction of the organic product into the ethyl acetate layer.

-

-

Purification: Combine the organic extracts and wash them twice with brine to remove residual DMF. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0) or degraded ligand).2. Insufficient temperature.3. Poor quality reagents/solvents (wet, old). | 1. Ensure a properly inert atmosphere; use fresh, high-purity Pd(OAc)₂ and PPh₃.2. Increase temperature in 10 °C increments (up to ~130 °C).3. Use freshly opened anhydrous solvents and high-purity reagents. |

| Formation of Palladium Black | Catalyst decomposition and agglomeration. | Increase the ligand-to-palladium ratio (e.g., to 4:1) to better stabilize the catalytic species. Ensure vigorous stirring. |

| Side Product Formation (e.g., Reductive Dehalogenation) | Presence of water or other protic sources; certain bases/additives. | Ensure strictly anhydrous conditions. K₂CO₃ is generally a robust choice to minimize this side reaction. |

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]

- 3. Heck Reaction [organic-chemistry.org]

- 4. books.rsc.org [books.rsc.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. jk-sci.com [jk-sci.com]

- 7. byjus.com [byjus.com]

- 8. Heck Reaction—State of the Art | MDPI [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Strategic Synthesis of Heterocyclic Scaffolds from Ethyl 2-Bromo-5-chlorobenzoate

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of heterocyclic compounds from 2-Bromo-5-chlorobenzoic acid ethyl ester.

Abstract